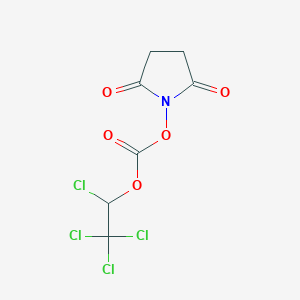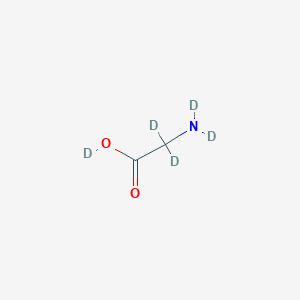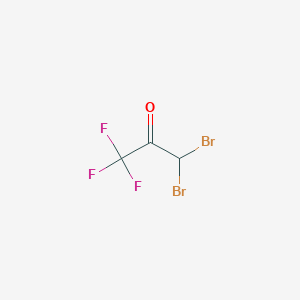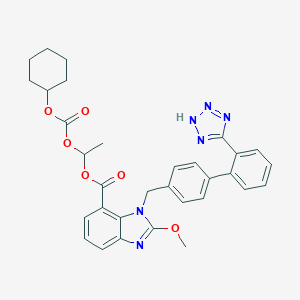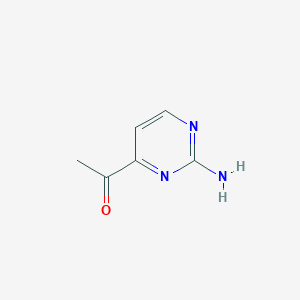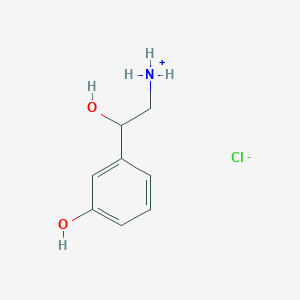
4-(3-Fluorophenyl)piperidine
Vue d'ensemble
Description
4-(3-Fluorophenyl)piperidine is a compound that belongs to the class of piperidine derivatives . It is a heterocyclic moiety with the molecular formula (CH2)5NH .
Molecular Structure Analysis
The molecular structure of 4-(3-Fluorophenyl)piperidine consists of a piperidine ring with a 3-fluorophenyl group attached . The empirical formula is C11H14FN and the molecular weight is 179.24 .Physical And Chemical Properties Analysis
4-(3-Fluorophenyl)piperidine is a solid compound . Its SMILES string is Cl.Fc1cccc(c1)C2CCNCC2 and its InChI key is KZWKZINPPPZZCE-UHFFFAOYSA-N .Applications De Recherche Scientifique
Biomedical Applications
The compound has been used in the synthesis of 1H-Pyrazolo[3,4-b]pyridines , a group of heterocyclic compounds that present two possible tautomeric forms . These compounds have been described in more than 5500 references and are included in more than 2400 patents .
Antimalarial Activity
“4-(3-Fluorophenyl)piperidine” has been used in the synthesis of 1,4-Disubstituted Piperidine Derivatives . These derivatives have shown promising results against Plasmodium falciparum , the parasite responsible for the most lethal form of malaria .
Anticancer Activity
Piperidine derivatives, including “4-(3-Fluorophenyl)piperidine”, have been utilized as anticancer agents . They have shown potential in inhibiting the growth of cancer cells.
Antiviral Activity
These compounds have also been used as antiviral agents . They can inhibit the replication of various viruses, contributing to the development of new antiviral drugs.
Antimicrobial and Antifungal Activities
“4-(3-Fluorophenyl)piperidine” and its derivatives have shown antimicrobial and antifungal activities . They can inhibit the growth of various bacteria and fungi, making them potential candidates for new antimicrobial and antifungal drugs.
Analgesic and Anti-inflammatory Activities
These compounds have been utilized as analgesic and anti-inflammatory agents . They can relieve pain and reduce inflammation, making them useful in the treatment of various conditions.
Anti-Alzheimer and Antipsychotic Activities
“4-(3-Fluorophenyl)piperidine” and its derivatives have shown potential as anti-Alzheimer and antipsychotic agents . They can inhibit the progression of Alzheimer’s disease and manage symptoms of various psychiatric disorders.
Safety and Hazards
Mécanisme D'action
Target of Action
It belongs to the class of organic compounds known as 4-benzylpiperidines , which are organic compounds containing a benzyl group attached to the 4-position of a piperidine
Mode of Action
As a 4-benzylpiperidine derivative, it may interact with its targets in a manner similar to other compounds in this class . .
Biochemical Pathways
It’s worth noting that the metabolism of some piperidine derivatives involves reactions like hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation
Pharmacokinetics
Nadph-dependent metabolism of similar compounds in liver microsomal preparations has been observed, yielding several metabolites consistent with hydroxylation and reduction .
Result of Action
As a 4-benzylpiperidine derivative, it may have similar effects to other compounds in this class . .
Action Environment
It’s worth noting that similar compounds should be handled in a well-ventilated place, and contact with skin and eyes should be avoided .
Propriétés
IUPAC Name |
4-(3-fluorophenyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN/c12-11-3-1-2-10(8-11)9-4-6-13-7-5-9/h1-3,8-9,13H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCYGJJOHAFKLLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00551082 | |
| Record name | 4-(3-Fluorophenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00551082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Fluorophenyl)piperidine | |
CAS RN |
104774-88-1 | |
| Record name | 4-(3-Fluorophenyl)piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104774-88-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3-Fluorophenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00551082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 104774-88-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




